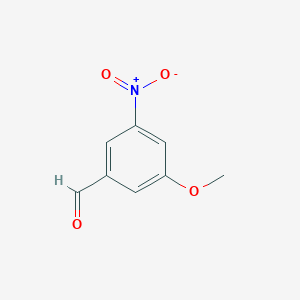

3-Methoxy-5-nitrobenzaldehyde

Description

Overview and Significance in Chemical Sciences

3-Methoxy-5-nitrobenzaldehyde belongs to the class of substituted benzaldehydes, which are fundamental building blocks in organic chemistry. wisdomlib.org These compounds, derived from benzaldehyde (B42025), serve as key reactants for the synthesis of more complex molecules. wisdomlib.org The arrangement of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the benzene (B151609) ring influences the reactivity of the aldehyde functional group, making it a versatile precursor.

The significance of benzaldehyde derivatives lies in their wide-ranging applications in the chemical industry. wisdomlib.orgwikipedia.org They are instrumental in manufacturing dyes, pharmaceuticals, and other specialized organic compounds. wikipedia.orgbritannica.com For instance, the parent compound, benzaldehyde, is a precursor to malachite green, acridine (B1665455) dyes, and cinnamic acid derivatives. wikipedia.org Similarly, substituted benzaldehydes like this compound are valuable intermediates, with their specific substitution patterns enabling the targeted synthesis of complex chemical structures. While direct research on this compound is specific, its structural isomer, 5-Nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), is a known starting material for producing coenzyme Q and inhibitors for catechol-O-methyltransferase (COMT), which are relevant in treating Parkinson's disease. wikipedia.org

Historical Context of Related Benzaldehyde Derivatives

The study of benzaldehyde and its derivatives has a rich history that is foundational to modern organic chemistry. Benzaldehyde was first isolated in 1803 by the French pharmacist Martrès from amygdalin, a compound found in bitter almonds. wikipedia.orgbritannica.com Early attempts to isolate the substance responsible for the almond odor often resulted in benzoic acid, due to the aldehyde's tendency to oxidize easily. foreverest.net

A significant breakthrough occurred in the 1830s when German chemists Justus von Liebig and Friedrich Wöhler conducted extensive investigations into benzaldehyde, which helped lay the groundwork for the structural theory of organic chemistry. britannica.com The first chemical synthesis of benzaldehyde was achieved in 1832 by Wöhler and Liebig. wikipedia.org The first commercial production from benzal chloride began around 1900, spurred by the industrial availability of chlorinated toluene (B28343). foreverest.net

The development of various synthesis methods, such as the liquid phase chlorination and oxidation of toluene, the Gatterman-Koch reaction, and the partial oxidation of benzyl (B1604629) alcohol, made benzaldehyde widely accessible. wikipedia.org This availability paved the way for the creation of a vast array of benzaldehyde derivatives. Chemists began to explore how substituting the benzene ring with different functional groups, such as nitro and methoxy groups, could alter the molecule's properties and reactivity. These explorations led to the synthesis of compounds like this compound and its isomers, which became valuable tools for creating specialized chemicals, particularly in the pharmaceutical and dye industries. wisdomlib.orgwikipedia.org

Current Research Landscape and Future Directions

The current research involving substituted benzaldehydes is focused on their application as versatile building blocks in synthesizing novel compounds with specific functionalities, particularly in medicinal chemistry and materials science. nih.govacademie-sciences.fr While studies specifically targeting this compound are limited, the research on its isomers and other related derivatives provides insight into potential future directions.

A significant area of research is the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. academie-sciences.fr For example, various aromatic aldehydes are reacted with 2-aminophenol (B121084) to produce 2-aryl substituted benzoxazole (B165842) derivatives, a process for which catalysts are being optimized to improve yields and environmental friendliness. academie-sciences.fr Research on the isomer 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) shows its use in synthesizing Schiff bases, which form stable complexes with transition metals and have applications in creating fluorescent materials. researchgate.netresearchgate.net This isomer is also used to create zinc-selective fluorescent receptors. chemicalbook.comfishersci.ca

Another promising frontier is in the field of medical imaging. The development of new methods for creating radiolabeled aldehydes is a highly desirable goal for positron emission tomography (PET) tracer development. nih.govacs.org Fast, one-pot procedures are being designed to incorporate isotopes like Carbon-11 into substituted benzaldehydes, which can then be used to map biological processes in the human body. nih.govresearchgate.net

Future research will likely continue to leverage the reactivity of the aldehyde group and the specific electronic properties imparted by the substituents on the benzene ring. The exploration of new catalytic methods for the synthesis of complex molecules from substituted benzaldehydes remains a key objective. academie-sciences.fr Given the utility of its isomers, this compound represents a potential, if currently under-explored, precursor for the synthesis of novel pharmaceuticals, functional dyes, and advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFQLZGPDRXXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478292 | |

| Record name | 3-METHOXY-5-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354512-22-4 | |

| Record name | 3-METHOXY-5-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-hydroxy-3-methoxy-5-nitrobenzaldehyde

The synthesis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, commonly known as 5-nitrovanillin (B156571), is primarily achieved through the electrophilic nitration of vanillin (B372448). Various methodologies have been developed to optimize yield, purity, and environmental compatibility.

Direct nitration introduces a nitro group (-NO₂) onto the aromatic ring of a precursor molecule. For vanillin, the hydroxyl and methoxy (B1213986) groups direct the substitution, leading to the formation of 5-nitrovanillin.

A conventional method for synthesizing 5-nitrovanillin involves the nitration of vanillin using concentrated nitric acid as the nitrating agent, with glacial acetic acid serving as the solvent. wikipedia.org This reaction is typically performed under controlled temperature conditions to manage the exothermic nature of the nitration process. The process yields 5-nitrovanillin, which presents as a yellow crystalline solid. wikipedia.org While effective, this method can produce yields of around 75%. wikipedia.org

A user-described procedure involves dissolving potassium nitrate (B79036) and vanillin in glacial acetic acid, followed by the dropwise addition of sulfuric acid diluted in acetic acid. sciencemadness.org This approach resulted in a crude yield of 4.5g of 5-nitrovanillin from 3.8g of vanillin, with a final recrystallized yield of 85.3%. sciencemadness.org The product was identified by its melting point of approximately 170-175°C. sciencemadness.org

Table 1: Nitration of Vanillin with HNO₃/H₂SO₄ in Acetic Acid

| Reactants | Reagents | Solvent | Key Conditions | Yield |

|---|---|---|---|---|

| Vanillin, Potassium Nitrate | Sulfuric Acid | Glacial Acetic Acid | Cool water bath, dropwise acid addition | 85.3% sciencemadness.org |

To circumvent the use of large quantities of strong acids, alternative methods employing nitrate salts in organic acids have been developed. These methods are often considered more environmentally friendly.

One patented method describes the nitration of vanillin using a nitrate salt in an organic acid, followed by concentration and precipitation to isolate the product. google.com A specific example details the reaction of vanillin with calcium nitrate tetrahydrate in acetic acid at room temperature for 20 hours, achieving an 84% yield of 3-methoxy-4-hydroxy-5-nitrobenzaldehyde. google.com

Another approach utilizes cerium (IV) ammonium (B1175870) nitrate (CAN) as the nitrating reagent in acetic acid, with polyethylene (B3416737) glycol-400 added as a phase transfer catalyst. google.com This method shortens reaction times to 1.0-2.5 hours at a temperature of 20-60°C. google.com Research has also explored the use of Yttrium Nitrate (Y(NO₃)₃·6H₂O) in glacial acetic acid for the selective nitration of phenols at room temperature, which successfully produced 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. scispace.com

Table 2: Nitration of Vanillin Using Nitrate Salts

| Nitrate Salt | Catalyst/Additive | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Calcium Nitrate Tetrahydrate | None | Acetic Acid | 20 hours | 84% google.com |

| Cerium (IV) Ammonium Nitrate | Polyethylene Glycol-400 | Acetic Acid (5-90%) | 1.0 - 2.5 hours | >85% |

Using acetyl nitrate as the nitrating agent, particularly in the presence of a solid support like silica (B1680970) gel, can significantly improve reaction yields. wikipedia.org This method can achieve yields of up to 88%. wikipedia.org The silica gel support can facilitate a milder reaction compared to concentrated acids and can induce selective nitration. thieme-connect.de The general procedure involves adding dry silica gel to a solution of acetyl nitrate at low temperatures (-20 °C) before reacting with the substrate. thieme-connect.de

The regioselectivity of nitration—the specific position on the benzene (B151609) ring where the nitro group is added—is governed by the existing substituents. dergipark.org.tr In vanillin, the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho, para-directing. This electronic influence favors the introduction of the nitro group at position 5, which is ortho to the hydroxyl group and meta to the aldehyde group. wikipedia.org

This principle extends to other substituted benzaldehydes. For instance, the nitration of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with fuming nitric acid in dichloromethane (B109758) yields 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. google.comgoogle.com The presence of activating groups like hydroxyl and methoxy on the benzene ring makes the nitration successful. researchgate.net The use of supported reagents and catalysts is a known strategy to favor para substitution relative to the most activating group. dergipark.org.tr

The aldehyde functional group in 5-nitrovanillin is reactive and readily undergoes condensation reactions, particularly with primary amines, to form Schiff bases (imines). These reactions are fundamental in synthesizing a variety of derivatives.

Research has shown that 4-hydroxy-3-methoxy-5-nitrobenzaldehyde reacts with haloanilines to form Schiff bases, specifically 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol compounds. jocpr.comresearchgate.net Similarly, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) can be condensed with amines like 2,4-dimethylaniline (B123086) or 3,4-difluoroaniline (B56902) to synthesize Schiff base ligands, which can then be used to form metal complexes. researchgate.net These reactions typically involve refluxing the aldehyde and the amine in a solvent such as ethanol (B145695). researchgate.net In early research on phenethylamines, 3,4-dimethoxy-5-nitrobenzaldehyde (B1205253) was condensed with nitromethane (B149229) in a Knoevenagel condensation. wikipedia.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-dimethylaniline |

| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| 3,4-dimethoxy-5-nitrobenzaldehyde |

| 3,4-difluoroaniline |

| 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol |

| 5-nitrovanillin |

| Acetic Acid |

| Acetyl Nitrate |

| Calcium Nitrate Tetrahydrate |

| Cerium (IV) Ammonium Nitrate |

| Dichloromethane |

| Ethanol |

| Glacial Acetic Acid |

| Haloanilines |

| Nitric Acid |

| Nitromethane |

| Polyethylene Glycol-400 |

| Potassium Nitrate |

| Schiff bases |

| Silica Gel |

| Sulfuric Acid |

| Vanillin |

Nitration with Acetyl Nitrate in the Presence of Silica Gel

Reduction-Based Synthesis for Related Derivatives

The synthesis of benzaldehyde (B42025) derivatives, while retaining sensitive functional groups like the nitro group, can be achieved through specialized reduction methods. One notable approach is the modified Rosenmund reduction, which converts an acid chloride to an aldehyde. This method has been successfully applied to the preparation of related compounds such as 3-methoxy-4-nitrobenzaldehyde (B1600471) from its corresponding acid chloride, achieving a 62% yield while preserving the nitro group. orgsyn.org This technique is advantageous for large-scale preparations as it operates in a closed system at low pressure and incorporates a hydrogen chloride acceptor, overcoming the limitations of the classical Rosenmund reduction, such as inefficient hydrogen use and hazardous operating conditions at high temperatures. orgsyn.org

Conversely, the selective reduction of the aldehyde group in the presence of a nitro group can also be accomplished. For instance, the reduction of 2-(Benzyloxy)-3-methoxy-5-nitrobenzaldehyde was achieved using a combined tributyltin hydride (Bu₃SnH)-hexamethylphosphoramide (HMPA) system. mdpi.com This method is particularly suitable for benzaldehyde derivatives that contain other reducible functionalities, such as a nitro group, demonstrating a pathway to benzyl (B1604629) alcohol derivatives from their aldehyde precursors without affecting the nitro substituent. mdpi.com

Advanced Synthetic Strategies and Green Chemistry Principles

The industrial-scale synthesis of nitrobenzaldehydes necessitates robust waste management and solvent recovery protocols to ensure environmental compliance and economic viability. The production process typically involves nitration in a mixture of concentrated sulfuric and nitric acids, generating significant acidic aqueous waste. oc-praktikum.de This waste stream requires pre-treatment, often involving neutralization, before it can be processed further in a wastewater treatment facility. google.com

A key aspect of green chemistry in this context is the recovery and recycling of organic solvents used during product extraction and purification. oc-praktikum.de For example, solvents like toluene (B28343) or tert-butyl methyl ether can be recovered from the mother liquor and process streams. oc-praktikum.degoogle.com A common method for recovery is distillation and condensation, which allows the solvent to be reused in subsequent batches, minimizing waste and reducing raw material costs. oc-praktikum.degoogle.com In some processes, solvent liquids can be mechanically reused multiple times before requiring reclamation. google.com Solid wastes generated, such as spent drying agents like sodium sulfate, must be disposed of according to regulations for solid chemical waste. oc-praktikum.de

Process optimization in the synthesis and transformation of compounds like 3-Methoxy-5-nitrobenzaldehyde often relies on the strategic use of catalysts and additives. In Oppenauer-type oxidations of alcohols, where a benzaldehyde derivative might be used as a hydrogen acceptor, the choice of additive can significantly impact reaction efficiency. acs.org For example, in the oxidation of 4-phenyl-2-butanol (B1222856) using an iron tricarbonyl catalyst, different hydrogen acceptors (additives) and temperatures yield varying conversions. acs.org

As illustrated in the table below, the selection of the hydrogen acceptor is critical. While 3-nitrobenzaldehyde (B41214) is effective at lower temperatures, its performance decreases as the temperature rises, possibly due to side reactions. acs.org In contrast, other acceptors may perform better at higher temperatures. acs.org This highlights the importance of screening additives and reaction conditions to maximize yield and catalyst turnover. acs.org

Table 1: Effect of Hydrogen Acceptor Additive on Oxidation Conversion

| Hydrogen Acceptor (Additive) | Temperature (°C) | Conversion (%) |

|---|---|---|

| 3-Nitrobenzaldehyde | 60 | 87 |

| 3-Nitrobenzaldehyde | 80 | 76 |

| 3-Nitrobenzaldehyde | 100 | 56 |

| Ethyl Acetoacetate | 80 | 79 |

This table is based on data from a study on Oppenauer-type oxidations, demonstrating the principle of process optimization through additives. acs.org

Waste Management and Solvent Recovery in Industrial Production

Derivatization and Functional Group Interconversions

The aldehyde functional group on the this compound ring is susceptible to oxidation, providing a straightforward route to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic chemistry. The oxidation converts the aldehyde to 3-methoxy-5-nitrobenzoic acid. A green chemistry approach for a similar transformation involves using nitric acid as the oxidant with water as the solvent, which is environmentally friendly and utilizes inexpensive, readily available materials. google.com

The reduction of the nitro group is a key transformation, yielding 3-amino-5-methoxybenzaldehyde, a valuable intermediate for further synthesis. Several methods exist for this reduction, with varying efficiencies and selectivities. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common method. Chemical reduction methods are also widely employed. Early methods using tin and hydrochloric acid were often inefficient, resulting in poor yields and colored product impurities. acs.org A significant improvement was found with the use of stannous chloride in hydrochloric acid, which provides better yields and a colorless product. acs.org

Table 2: Comparison of Reagents for Nitro Group Reduction

| Reducing Agent System | Characteristics & Findings |

|---|---|

| Tin (Sn) and Hydrochloric Acid (HCl) | Prone to producing poor yields and colored byproducts. acs.org |

| Stannous Chloride (SnCl₂) in HCl | Offers improved yields and a cleaner, colorless product compared to Sn/HCl. acs.org |

Nucleophilic Substitution Reactions of the Methoxy/Ethoxy Group

The methoxy and ethoxy groups attached to the aromatic ring of this compound and its derivatives can undergo nucleophilic substitution reactions. smolecule.com These reactions allow for the introduction of various other functional groups onto the benzene ring. The electron-withdrawing nitro group on the ring influences the reactivity of these alkoxy groups in such substitution reactions. For instance, in the synthesis of certain biologically active compounds, the methoxy group can be replaced by other substituents to modify the molecule's properties. smolecule.com

In the context of 3,4-dimethoxy-5-nitrobenzaldehyde, the methoxy groups can act as protecting groups or be subjected to demethylation to produce catechol derivatives. smolecule.com The reactivity of the methoxy group in nucleophilic aromatic substitution can be influenced by the solvent, with studies showing that reactions in dimethylformamide (DMF) can lead to higher yields compared to dimethyl sulfoxide (B87167) (Me2SO). researchgate.net

Knoevenagel Condensation for Nitrostyrene (B7858105) Derivatives

The Knoevenagel condensation is a crucial reaction for converting this compound into various nitrostyrene derivatives. This reaction involves the condensation of the aldehyde group with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like piperidine (B6355638) or an amine. researchgate.netsci-hub.se

A common application is the reaction of this compound with malonic acid in the presence of piperidine in pyridine, which yields 3-methoxy-5-nitrocinnamic acid. researchgate.net Similarly, condensation with nitromethane can produce the corresponding nitrostyrene. wikipedia.org These nitrostyrene derivatives serve as valuable intermediates in the synthesis of more complex molecules, including phenethylamines and precursors for coenzyme Q. wikipedia.org

The reaction conditions for Knoevenagel condensation can be adapted for different substrates. For example, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde can be reacted with cyanoacetamide-thiazole to construct a (Z)-acrylonitrile bridge. vulcanchem.com

Demethylation Strategies to Dihydroxy-5-nitrobenzaldehyde

The conversion of this compound derivatives, particularly 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin), to 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) is a critical step in the synthesis of several pharmaceutically important compounds. googleapis.comgoogle.com Various methods have been developed to achieve this demethylation, each with its own advantages and drawbacks.

The use of hydrochloric acid for the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde is one of the oldest known methods. googleapis.comgoogle.comgoogle.com However, this method is often considered impractical for large-scale synthesis due to several limitations. The reaction often requires high pressure, and both the starting material and the desired product can decompose under the harsh acidic conditions, leading to lower yields and an impure product. googleapis.comgoogle.comgoogle.com Pushing the reaction to completion significantly increases the formation of impurities. google.com

An alternative to hydrochloric acid is the use of hydrobromic acid for demethylation. wikipedia.orggoogle.comgoogle.com This method, while an improvement, still presents challenges. A significant issue is the formation of ring-brominated byproducts, such as 2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde, and other unspecified impurities that complicate the purification process. googleapis.comgoogle.comgoogle.com Similar to the hydrochloric acid method, driving the reaction to completion increases the level of these impurities. google.com The reaction is often carried out by heating the starting material in concentrated hydrobromic acid. google.comresearchgate.net

A more recent and efficient method for demethylation involves the use of a strong nucleophilic agent generated from an aromatic mercapto compound, such as thiophenol or 2-mercaptobenzothiazole, and a strong base like lithium hydroxide (B78521) in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP). wikipedia.orggoogleapis.comgoogle.comgoogle.com This procedure avoids the decomposition of the product in the reaction medium, allowing the reaction to proceed to completion and produce a purer final product. googleapis.comgoogle.com The reaction is typically performed at elevated temperatures, between 80-160 °C, under an inert atmosphere. google.com Despite its effectiveness, the high cost of lithium hydroxide and the organic reagents, which are consumed in the reaction, can be a drawback for large-scale industrial applications. googleapis.comgoogle.com

Table 1: Demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using Lithium Hydroxide and Thiophenol

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (20 g) | Lithium Hydroxide (5.4 g) | Thiophenol (12 ml) | NMP (40 ml) | 130 °C | 2 hours | 88.9% |

This table is based on data from reference google.com.

A surprising and effective method for the dealkylation of the related compound, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, to 3,4-dihydroxy-5-nitrobenzaldehyde involves a reagent system of zinc chloride, water, and hydrogen chloride. googleapis.comgoogle.comgoogle.com This method is noteworthy because it proceeds under aqueous conditions, and the use of zinc chloride as a Lewis acid to facilitate this type of dealkylation was unexpected. googleapis.comgoogle.com This process is reported to be specific for the ethoxy derivative and is not effective for the methoxy analogue, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which is largely unreactive under these conditions. googleapis.com The reagents are inexpensive and easily recyclable, and the product can be obtained in high purity after a simple crystallization step. googleapis.comgoogle.com

Table 2: Dealkylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde

| Reactant 1 | Reactant 2 | Reactant 3 | Temperature | Time | Yield (Crude) |

|---|

This table is based on data from reference googleapis.com.

Lithium Hydroxide and Thiophenol/2-Mercaptobenzothiazole Dealkylation

Schiff Base Formation via Condensation with Amines

The condensation of this compound with primary amines is a common method for the synthesis of Schiff bases, also known as imines. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) group. The reaction is often catalyzed by a small amount of acid and is reversible.

The synthesis of substituted phenol (B47542) derivatives from Schiff bases of this compound is a multi-step process. This transformation is not a direct outcome of the initial condensation but requires a subsequent chemical modification of the resulting Schiff base. Specifically, the methoxy group on the aromatic ring must be converted into a hydroxyl group (phenol). This is typically achieved through a demethylation reaction.

Schiff Base Formation: Condensation of this compound with a selected primary amine to form the corresponding N-(3-methoxy-5-nitrobenzylidene)amine.

Demethylation: Cleavage of the methyl ether bond of the methoxy group to yield the target phenolic Schiff base, a substituted phenol derivative.

While the synthesis of Schiff bases from various substituted benzaldehydes is widely reported, the specific demethylation of a Schiff base derived from this compound to its corresponding phenolic derivative is a more specialized transformation. However, the synthesis of related phenolic Schiff bases, such as those derived from 3-hydroxy-5-nitrobenzaldehyde (B1337175), has been documented, confirming the stability and accessibility of this class of compounds. google.com For instance, 3-hydroxy-5-nitrobenzaldehyde has been condensed with 4-hydroxybenzoylhydrazide to form the corresponding hydrazone, a type of Schiff base. google.com

A plausible route for the synthesis of a substituted phenol derivative would involve the reaction of a primary amine with this compound, followed by treatment with a demethylating agent.

Detailed Research Findings

The following table outlines the reactants and general conditions for the synthesis of a representative substituted phenol derivative, N-(3-hydroxy-5-nitrobenzylidene)aniline, from this compound. This represents a typical, albeit not explicitly documented, pathway based on established chemical principles.

Interactive Data Table: Synthesis of a Substituted Phenol Derivative

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |

| 1. Schiff Base Formation | This compound | Aniline | Acetic Acid (catalytic) | Ethanol | N-(3-methoxy-5-nitrobenzylidene)aniline |

| 2. Demethylation | N-(3-methoxy-5-nitrobenzylidene)aniline | Boron tribromide (BBr₃) | - | Dichloromethane | N-(3-hydroxy-5-nitrobenzylidene)aniline |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are essential for the unambiguous identification and characterization of 3-Methoxy-5-nitrobenzaldehyde. These methods probe the molecular structure at different energy levels, yielding a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Chemical Shift Analysis

The proton NMR (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would correspond to the aldehydic proton, the methoxy (B1213986) group protons, and the three aromatic protons. The electron-withdrawing effects of the nitro and aldehyde groups, and the electron-donating effect of the methoxy group, would influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

¹³C NMR Chemical Shift Analysis

The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments in the molecule. Theoretical estimations and data from related compounds suggest the carbonyl carbon of the aldehyde group would be the most downfield signal, typically above 185 ppm. The carbons attached to the nitro and methoxy groups would also have characteristic chemical shifts.

A study utilizing graph machines for the estimation of ¹³C NMR chemical shifts included this compound in its test set, indicating that computational data may exist. nist.gov However, detailed, experimentally verified, and assigned chemical shifts for each carbon atom are not provided in the available search results.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and methoxy functional groups.

Key expected vibrational frequencies include:

A strong C=O stretching band for the aldehyde group, typically appearing around 1700-1710 cm⁻¹.

Asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, which are expected around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-O stretching vibrations for the methoxy ether linkage.

C-H stretching vibrations for the aromatic ring and the aldehyde group.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. To date, no specific experimental Raman spectroscopic data for this compound has been identified in the reviewed literature. Theoretical studies and experimental data are available for its isomers, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842), but this information cannot be directly extrapolated to the target compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) for this compound would be expected at m/z 181, corresponding to its molecular weight.

Common fragmentation patterns for aromatic nitroaldehydes include the loss of the nitro group (NO₂, 46 Da) and the formyl radical (CHO, 29 Da). Therefore, significant fragment ions might be observed at m/z 135 ([M-NO₂]⁺) and m/z 152 ([M-CHO]⁺). Further fragmentation of the methoxy group could also occur. While these patterns are predictable, specific experimental mass spectra for this compound are not available in the surveyed sources.

UV/Visible Spectroscopy

UV/Visible spectroscopy is a key technique for exploring the electronic transitions within a molecule. For a related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, theoretical studies using density functional theory (DFT) have been employed to calculate the UV-Visible spectrum. researchgate.net Such computational approaches help in understanding the electronic properties and charge transfer mechanisms within the molecule. researchgate.net While specific experimental UV/Visible spectral data for this compound is available, detailed interpretation from the search results is limited. guidechem.comnist.gov

Crystallographic and Supramolecular Analysis

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction is a powerful tool for determining the precise arrangement of atoms within a crystal. For the related compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P 1 21/c 1. nih.gov The unit cell parameters were determined to be a = 6.8249 Å, b = 14.3395 Å, c = 8.9089 Å, with β = 106.678°. nih.gov The structure of this molecule is nearly planar. researchgate.net The synthesis of this compound and its characterization have been detailed, providing a foundational understanding of its structural aspects. iucr.orggoogle.com.hk The Cambridge Structural Database (CSD) contains entries for related structures, which serve as valuable references for comparative analysis. nih.govirb.hr

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₇NO₅ researchgate.net |

| Formula weight | 197.14 nih.gov |

| Crystal system | Monoclinic nih.gov |

| Space group | P 1 21/c 1 nih.gov |

| a (Å) | 6.8249 nih.gov |

| b (Å) | 14.3395 nih.gov |

| c (Å) | 8.9089 nih.gov |

| α (°) | 90 nih.gov |

| β (°) | 106.678 nih.gov |

| γ (°) | 90 nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. For 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, this analysis shows that H⋯O/O⋯H interactions are the most significant, contributing to 47.3% of the total Hirshfeld surface area. nih.gov Other notable contacts include H⋯H (19.8%), C⋯O/O⋯C (12.0%), C⋯H/H⋯C (8.5%), and C⋯C (3.9%). nih.gov This detailed breakdown highlights the prevalence of hydrogen bonding and van der Waals forces in the crystal packing. nih.govnih.gov The analysis also helps in understanding the contributions of various other interactions, such as N⋯O/O⋯N and H⋯N/N⋯H contacts. nih.gov Similar analyses on related Schiff base derivatives also emphasize the importance of O⋯H/H⋯O interactions. iucr.org

Hydrogen Bonding Networks (Intra- and Intermolecular)

Hydrogen bonds play a crucial role in defining the supramolecular architecture of this compound derivatives. In 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a significant intramolecular O—H⋯O hydrogen bond exists between the hydroxyl group and the adjacent nitro group, forming an S(6) ring motif. researchgate.netnih.gov Intermolecularly, molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds, creating chains and layers that build a three-dimensional network. researchgate.netnih.gov These interactions are fundamental to the stability of the crystal structure. mdpi.com The presence of C=O⋯π interactions further reinforces the crystal packing. researchgate.netnih.gov

Crystal Packing Effects

The arrangement of molecules in the crystal, or crystal packing, is governed by a combination of intermolecular forces. In 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the molecules are linked into chains by O—H⋯O hydrogen bonds along the b-axis. researchgate.netnih.gov These chains are further connected by C—H⋯O hydrogen bonds to form layers, which are then linked into a three-dimensional structure through additional C—H⋯O bonds and C=O⋯π interactions. researchgate.netnih.gov This layered and interconnected arrangement demonstrates a complex and well-defined supramolecular assembly. researchgate.net In similar nitro-substituted compounds, π-stacking interactions can also play a dominant role in the crystal packing. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for studying substituted benzaldehydes. researchgate.net This approach is instrumental in predicting molecular properties by calculating the electron density. For derivatives of benzaldehyde (B42025), DFT, particularly with the B3LYP hybrid functional combined with various basis sets, has been effectively used to analyze their molecular structure, vibrational spectra, and electronic characteristics. researchgate.netnih.govijariie.com

Theoretical geometry optimization of benzaldehyde derivatives using DFT methods, such as B3LYP with basis sets like 6-311G, provides insights into their stable three-dimensional structures. mdpi.com These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. mdpi.com For similar molecules, the optimized geometric parameters calculated by DFT have shown good agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the calculations being performed on a single molecule in the gaseous phase versus the solid-state crystal lattice in experiments. mdpi.com For instance, in a related substituted benzohydrazide, the calculated C-C bond lengths in the benzene (B151609) ring were found to be in the range of 1.407–1.391 Å, which aligns well with the characteristic aromatic bond length. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. imperial.ac.ukisca.me The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. isca.me The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For substituted benzaldehydes, the HOMO and LUMO distributions are influenced by the nature and position of the substituents on the benzene ring. materialsciencejournal.org In nitro-substituted benzaldehydes, the nitro group, being a strong electron-withdrawing group, significantly affects the electronic distribution and the energies of the frontier orbitals. nih.gov The presence of a methoxy (B1213986) group, an electron-donating group, also plays a crucial role in modulating the electronic properties. nih.gov Computational studies on similar molecules have shown that the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. materialsciencejournal.org This distribution is key to predicting how the molecule will interact with other chemical species. materialsciencejournal.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Substituted Pyran Compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.64 |

| LUMO Energy | -2.63 |

| Energy Gap (LUMO-HOMO) | 4.01 |

This table presents theoretical data for a related substituted pyran compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, calculated using the DFT/B3LYP/6-311G(d,p) method. This data is provided for illustrative purposes to demonstrate the type of information obtained from FMO analysis. materialsciencejournal.org

Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By using DFT methods, such as B3LYP with appropriate basis sets, the harmonic vibrational frequencies of a molecule can be calculated. researchgate.netnih.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and to achieve better agreement with experimental data. nih.gov

For derivatives of benzaldehyde, detailed vibrational analyses have been performed, allowing for the assignment of specific vibrational modes to the observed spectral bands. researchgate.netnih.gov For example, the characteristic stretching vibrations of the carbonyl group (C=O), the nitro group (NO2), and the methoxy group (O-CH3), as well as the various vibrations of the benzene ring, can be identified and assigned. researchgate.net Studies on similar molecules, like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842), have demonstrated good agreement between the calculated and experimentally observed vibrational frequencies. nih.govijariie.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de This method investigates intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. researchgate.netresearchgate.net NBO analysis calculates the delocalization energies (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

Computational methods, particularly those based on DFT, can be used to predict the most likely sites for chemical reactions to occur. The analysis of the frontier molecular orbitals (HOMO and LUMO) is a primary tool for this purpose. materialsciencejournal.org The regions of the molecule where the HOMO is localized are likely to be nucleophilic (electron-donating), while the regions with a high LUMO density are electrophilic (electron-accepting).

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. ncsu.edu For molecules with rotatable bonds, such as the methoxy and aldehyde groups in 3-Methoxy-5-nitrobenzaldehyde, multiple conformers may exist. ncsu.edu Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. nih.govncsu.edu

By systematically rotating the dihedral angles of the flexible groups and calculating the corresponding energies, a potential energy surface can be generated. ncsu.edu This allows for the identification of the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature. ncsu.edu For related molecules like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, conformational analyses have been performed to determine the most stable spatial arrangement of the functional groups. nih.gov These studies often reveal that intramolecular interactions, such as hydrogen bonding, can play a significant role in stabilizing certain conformations. iucr.org

Prediction of Reactivity Sites

Molecular Dynamics Simulations (Potential Applications)

Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. researchgate.net By calculating the interactions between particles, MD simulations provide a view of the dynamic evolution of a system, offering detailed information on fluctuations and conformational changes of molecules. researchgate.net This method is widely applied in chemical physics, materials science, and biophysics. researchgate.net

While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the potential applications of this technique for the compound can be inferred from its use with similar molecules. Potential applications include:

Investigating Protein-Ligand Interactions: If this compound or its derivatives are being explored as potential inhibitors for enzymes like tyrosinase, MD simulations could model how the molecule binds to the active site of the protein. researchgate.netshirazu.ac.ir This "computational molecular microscope" can elucidate the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes in both the ligand and the protein upon binding. mdpi.com

Understanding Conformational Flexibility: MD simulations can explore the different spatial arrangements (conformers) that this compound can adopt and the energy barriers between them. This is crucial as the biological activity or reactivity of a molecule can be highly dependent on its three-dimensional shape. researchgate.net

Solvent Effects: The behavior of a molecule can change significantly in different environments. MD simulations can explicitly model the interactions between this compound and various solvent molecules, helping to explain experimental observations related to solubility and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a particular property. dergipark.org.trjmaterenvironsci.com These models allow for the prediction of the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced or desired properties. jmaterenvironsci.com

For derivatives of this compound, QSAR models could be developed to predict a range of activities. For instance, studies on other benzaldehyde and nitrobenzene (B124822) derivatives have successfully created QSAR models for:

Toxicity Prediction: Aromatic aldehydes' toxicity towards aquatic organisms has been modeled using electronic and topological descriptors. jmaterenvironsci.com A similar approach could be used to predict the potential environmental or biological toxicity of novel derivatives of this compound.

Enzyme Inhibition: Benzaldehyde derivatives have been studied as tyrosinase inhibitors. shirazu.ac.irnih.gov A QSAR model could correlate structural features (like the nature and position of substituents) of this compound derivatives with their tyrosinase inhibitory potency (IC50 values).

Corrosion Inhibition: Aldehyde derivatives have been investigated as corrosion inhibitors for mild steel. researchgate.net A QSAR model could predict the inhibition efficiency of new derivatives based on quantum chemical parameters, helping to design more effective anti-corrosion agents. researchgate.net

The development of a QSAR model involves calculating various molecular descriptors that quantify different aspects of a molecule's structure. These can include electronic properties (e.g., orbital energies, atomic charges), topological indices (describing branching and shape), and physicochemical properties (e.g., lipophilicity). jmaterenvironsci.comwjrr.org Multiple linear regression (MLR) is a common statistical tool used to build the QSAR equation. jmaterenvironsci.com

Below is an interactive table showcasing typical descriptors that could be used in a QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptor | Potential Application/Significance |

| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Relates to the ability to donate electrons; important for reaction mechanisms. |

| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the ability to accept electrons; reflects chemical reactivity. |

| Electronic | Dipole Moment | Influences solubility and the ability to engage in polar interactions. |

| Topological | Molecular Connectivity Index | Describes the degree of branching in the molecular structure. wjrr.org |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which affects how a molecule moves through biological systems. |

Resolution of Discrepancies between Experimental and Computational Data

A critical aspect of computational chemistry is the comparison of theoretical results with experimental data. While computational models are powerful, discrepancies can and do arise. Understanding and resolving these differences is essential for refining theoretical methods and gaining a more accurate understanding of molecular systems.

For compounds like this compound and its derivatives, several factors can lead to a mismatch between calculated and observed properties:

Solvent Effects: Computational studies are often performed on molecules in vacuo (in a vacuum) to simplify calculations. However, in the real world, reactions and measurements are conducted in a solvent. The interaction between the solute and solvent molecules can significantly alter properties, and failure to accurately model these interactions can lead to discrepancies. For example, comparing computational predictions in polar aprotic solvents versus other solvent types may be necessary to align with experimental outcomes.

Basis Set and Method Limitations: The accuracy of quantum chemical calculations depends heavily on the chosen theoretical method (e.g., DFT, B3LYP) and the basis set (e.g., 6-311++G(d,p)), which describes the molecule's atomic orbitals. researchgate.net An inappropriate choice can lead to inaccurate predictions of geometry, vibrational frequencies, or electronic properties. Comparing results from different methods can help assess the reliability of the predictions.

Dynamic and Environmental Factors: In some cases, quantum chemical calculations of static structures may fail to predict properties that depend on molecular dynamics. For example, in a study of aldehyde derivatives as corrosion inhibitors, quantum calculations predicted an order of inhibition efficiency that was at odds with experimental results. researchgate.net However, subsequent molecular dynamic simulations, which model the behavior of the molecules on the metal surface over time, revealed a binding energy sequence that agreed with the experiments. researchgate.net

Resolving these discrepancies often involves a multi-pronged approach: refining the computational model by including solvent effects, using higher-level theory, or employing different simulation techniques like MD, and carefully re-examining the experimental conditions to ensure a valid comparison. nih.gov

Research Applications in Medicinal Chemistry and Biology

Enzyme Inhibition Studies

Derivatives of 3-Methoxy-5-nitrobenzaldehyde have been investigated for their ability to inhibit specific enzymes, a key area of research in drug discovery.

Certain derivatives of this compound, particularly those with a catechol structure, are recognized as inhibitors of Catechol-O-methyltransferase (COMT). wikipedia.orgwikipedia.org COMT is an enzyme involved in the metabolism of catecholamines, including neurotransmitters like dopamine. wikipedia.orgmedchemexpress.com COMT inhibitors are clinically significant, particularly in the treatment of Parkinson's disease, as they can help increase the bioavailability of levodopa (B1675098), a primary medication for the condition. wikipedia.orgwikipedia.org

Research has shown that nitrocatechol derivatives, which can be synthesized from precursors like this compound, are potent COMT inhibitors. wikipedia.orgresearchgate.net For instance, the compound 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), which can be derived from 5-nitrovanillin (B156571) (a related compound), is a known precursor for the synthesis of the COMT inhibitor entacapone (B1671355). wikipedia.org Another study synthesized a series of dihydroxy- and hydroxymethoxybenzaldehyde nitro derivatives and tested their potential as COMT inhibitors. nih.gov The findings suggested that the presence of a nitro group ortho to a hydroxyl group is a key structural feature for enhancing COMT inhibitory activity. nih.gov

The mechanism of enzyme inhibition by these compounds often involves their interaction with the enzyme's active site. chemicalbook.in For COMT inhibitors derived from catechols, the inhibition is typically reversible. nih.gov One study found that the inhibition of COMT by dihydroxynitrobenzaldehyde derivatives was of a mixed type when pyrocatechol (B87986) was the variable substrate. nih.gov In contrast, 3-hydroxy-4-methoxy-5-nitrobenzaldehyde (B1206711) exhibited noncompetitive inhibition with respect to pyrocatechol and uncompetitive inhibition with respect to S-adenosyl-L-methionine. nih.gov The nitro group, being electron-withdrawing, is thought to play a crucial role in the binding of these inhibitors to the enzyme. nih.gov

Catechol-O-methyltransferase (COMT) Inhibition

Antimicrobial and Antifungal Investigations

Derivatives of this compound, particularly Schiff bases and their metal complexes, have demonstrated notable antimicrobial and antifungal properties. researchgate.netresearchgate.net

Schiff base metal complexes derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) have been tested against various bacterial strains. researchgate.net In one study, these complexes were evaluated for their antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli using the broth dilution method. researchgate.net The results indicated that these compounds possess antimicrobial properties. researchgate.netsmolecule.com Similarly, other research has highlighted the potential of derivatives of this compound against these common bacterial pathogens. researchgate.net

The same Schiff base metal complexes derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde also showed activity against fungal species. researchgate.net Their antifungal potential was tested against Candida albicans and Aspergillus niger, among others. researchgate.net The findings support the exploration of these compounds as potential antifungal agents. researchgate.netsmolecule.com Other studies have also reported the antifungal activity of related compounds against these fungal strains. researchgate.net

Below is a table summarizing the antimicrobial and antifungal activity of derivatives of this compound.

| Compound Type | Target Organism | Method | Observed Activity |

| Schiff base metal complexes | Staphylococcus aureus (Gram-positive bacterium) | Broth Dilution | Antimicrobial activity observed. researchgate.net |

| Schiff base metal complexes | Escherichia coli (Gram-negative bacterium) | Broth Dilution | Antimicrobial activity observed. researchgate.net |

| Schiff base metal complexes | Candida albicans (Fungus) | Broth Dilution | Antifungal activity observed. researchgate.net |

| Schiff base metal complexes | Aspergillus niger (Fungus) | Broth Dilution | Antifungal activity observed. researchgate.net |

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Anticancer Activity Research

The potential of this compound derivatives as anticancer agents is an emerging area of research. researchgate.netsmolecule.com The ability of this compound and its derivatives to form metal complexes is believed to be a key factor in their potential therapeutic efficacy. smolecule.com

One study investigated the anticancer potential of Schiff base ligands synthesized from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and other precursors. researchgate.net The cytotoxic effects of these compounds were evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), using the MTT assay. researchgate.net The results showed that some of these derivatives exhibited noteworthy cytotoxic activity against the tested cancer cell lines. researchgate.net Another area of investigation involves thiosemicarbazone derivatives, where a compound containing a methoxy (B1213986) group showed better anticancer activity compared to those with nitro and hydroxy substituents in one study. biorxiv.org

The following table presents data on the anticancer activity of a Schiff base derivative (L1) synthesized using 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.

| Cell Line | Cancer Type | Compound | IC₅₀ Value |

| A549 | Lung Cancer | L1 | Noteworthy cytotoxic effect observed. researchgate.net |

| MDA-MB-231 | Breast Cancer | L1 | Decreasing selective cytotoxic effect observed. researchgate.net |

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The induction of apoptosis is a primary goal of many cancer chemotherapies. Research has indicated that nitroaromatic compounds related to this compound possess cytotoxic potential.

Preliminary studies on 3-ethoxy-4-methoxy-5-nitrobenzaldehyde, a closely related analogue, have shown its ability to induce apoptosis in human gastric cancer (SGC7901) and pancreatic cancer (Patu8988) cell lines. The proposed mechanism involves the intracellular reduction of the nitro group, which leads to the generation of reactive oxygen species (ROS). This increase in oxidative stress can damage vital cellular components and trigger the mitochondrial pathway of apoptosis. The aldehyde group can also contribute to cytotoxicity by forming Schiff bases with essential biomolecules like amines.

Furthermore, complex heterocyclic structures synthesized from precursors like 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan have demonstrated potent abilities to inhibit cancer cell growth by inducing apoptosis. nih.gov These molecules were found to activate caspases-3, -8, and -9, key executioner proteins in the apoptotic cascade. nih.gov While not a direct study of this compound itself, such findings underscore the potential of its structural motifs in the design of new anticancer agents that function by triggering programmed cell death.

Applications as Chromophoric Substrates in Catalysis

Chromophoric substrates are compounds that undergo a color change upon reacting with an enzyme, providing a visual or spectrophotometric method to measure enzyme activity. The nitro group in the benzaldehyde (B42025) ring system is a strong chromophore, making these compounds suitable for such applications.

For instance, the related compound 3-hydroxy-4-nitrobenzaldehyde (B145838) has been utilized as a chromophoric substrate to investigate the catalytic mechanism of horse liver alcohol dehydrogenase. sigmaaldrich.comchemicalbook.comchemdad.com The enzyme-catalyzed reduction of the aldehyde to an alcohol leads to a change in the electronic properties of the molecule, which can be monitored by spectroscopy. Given the structural similarities, this compound and its derivatives are also potential candidates for developing chromophoric assays for various oxidoreductase enzymes.

Precursor in the Synthesis of Therapeutically Relevant Compounds

Perhaps the most significant application of this compound derivatives is their role as a foundational building block for a wide array of complex, high-value molecules with established or potential therapeutic uses.

Entacapone is a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme that breaks down levodopa in the body. By inhibiting COMT, entacapone enhances the effectiveness of levodopa in treating Parkinson's disease. wikipedia.orgsmolecule.com The synthesis of entacapone heavily relies on a nitrocatechol intermediate, which is prepared from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin). wikipedia.orggoogleapis.comgoogle.com

The key synthetic step is a Knoevenagel condensation between 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and N,N-diethyl-2-cyanoacetamide. figshare.comresearchgate.net This reaction forms the propenamide backbone of the final molecule. figshare.com Subsequently, the methoxy group is cleaved (demethylated), often using strong acids like hydrobromic acid, to reveal the catechol (dihydroxy) functionality, yielding 3,4-dihydroxy-5-nitrobenzaldehyde. wikipedia.orggoogleapis.comgoogle.com This nitrocatechol intermediate is then condensed to produce entacapone. researchgate.net This synthetic route highlights the utility of 5-nitrovanillin as a precursor to important 5-substituted 3-nitrocatechol structures. googleapis.comgoogle.com

Table 1: Key Synthetic Steps for Entacapone from 5-Nitrovanillin

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose | Reference(s) |

|---|---|---|---|---|---|

| 1 | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | N,N-diethyl-2-cyanoacetamide, Piperidine (B6355638) acetate (B1210297) | (E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylamide | Knoevenagel condensation to build the carbon backbone. | figshare.com, researchgate.net |

| 2 | Product from Step 1 | Hydrobromic Acid (HBr) or other demethylating agents | 3,4-dihydroxy-5-nitrobenzaldehyde | Demethylation to form the critical nitrocatechol structure. | wikipedia.org, google.com |

| 3 | 3,4-dihydroxy-5-nitrobenzaldehyde | N,N-diethyl-2-cyanoacetamide | Entacapone | Final condensation to yield the therapeutic agent. | researchgate.net |

Substituted phenethylamines are a broad class of compounds that includes neurotransmitters, hormones, and psychoactive drugs. 5-Nitrovanillin serves as a versatile starting point for synthesizing certain psychoactive phenethylamines. wikipedia.orgsmolecule.com The synthetic pathway typically begins with the methylation of the hydroxyl group of 5-nitrovanillin using a reagent like dimethyl sulfate, which produces 3,4-dimethoxy-5-nitrobenzaldehyde (B1205253). wikipedia.org

This dimethoxy intermediate then undergoes a Knoevenagel or Henry condensation reaction with nitromethane (B149229). wikipedia.orgwikipedia.orggoogle.com This step attaches a nitroethenyl side chain to the aromatic ring, forming a β-nitrostyrene derivative. The final step is the reduction of both the nitro group on the side chain and the double bond, often achieved through catalytic hydrogenation or with reducing agents like lithium aluminum hydride, to yield the target phenethylamine. wikipedia.orgmdma.ch

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain responsible for cellular energy production. nih.gov 5-Nitrovanillin is an important precursor in the chemical synthesis of Coenzyme Q intermediates. wikipedia.orgsmolecule.com

Similar to the synthesis of phenethylamines, the route to CoQ intermediates starts with the methylation of 5-nitrovanillin to 3,4-dimethoxy-5-nitrobenzaldehyde. wikipedia.org A series of subsequent reactions transforms this molecule into 2,3-dimethoxy-5-methyl-1,4-benzoquinone, which is a crucial building block for constructing the final Coenzyme Q molecule with its polyisoprenoid tail. wikipedia.org

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a property that can be modulated by the presence of specific ions or molecules. This makes them powerful tools for detection and imaging in chemistry and biology. Nitrobenzaldehyde derivatives are used in the synthesis of these probes due to their electronic properties.

Specifically, the isomer 2-hydroxy-3-methoxy-5-nitrobenzaldehyde is a key precursor for creating spiropyran-based fluorescent probes. doi.orgacs.org In one example, it was reacted with an N-ethoxyl-substituted indoline (B122111) to produce a spiropyran dye. doi.org Spiropyrans are notable for their photochromism—a reversible transformation between two forms with different absorption spectra upon light exposure. This property has been exploited to create probes for detecting metal ions like Hg²⁺. acs.org The reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with other heterocyclic salts has also yielded probes for detecting specific analytes. acs.org Although this involves an isomer, it demonstrates the utility of the methoxy-nitrobenzaldehyde framework in constructing advanced sensor molecules. mdpi.comgoogle.com

Precursors for Hydrazone Derivatives

This compound is a valuable precursor in the synthesis of hydrazone derivatives, a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. uobasrah.edu.iq Hydrazones are formed through the condensation reaction of aldehydes or ketones with hydrazides. uobasrah.edu.iqiugaza.edu.ps This reaction is significant in medicinal chemistry as hydrazone derivatives are investigated for a wide range of biological activities. iugaza.edu.psdergipark.org.tr

The synthesis process typically involves reacting this compound (or its related structures like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as 5-nitrovanillin) with various acid hydrazides. iugaza.edu.psbiosciencejournal.net For instance, the condensation of dihydrazides with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in refluxing methanol (B129727) yields bis-hydrazide-hydrazone derivatives. iugaza.edu.ps Similarly, novel hydrazide-hydrazone derivatives have been synthesized by reacting 5-nitrovanillin with adamantane-1-carbohydrazide, creating compounds with potential anticancer activity. biosciencejournal.net The aldehyde group in 5-nitrovanillin readily forms hydrazones with hydrazides, which can then be cyclized to form other heterocyclic compounds like 1,3,4-oxadiazoles. wikipedia.org The C=N bond and the terminal nitrogen atom with its lone pair of electrons are key to the chemical properties and reactivity of hydrazones, making them versatile building blocks in organic synthesis. uobasrah.edu.iq

The table below details examples of hydrazone derivatives synthesized from related benzaldehyde precursors.

| Precursor Aldehyde | Reactant | Derivative Class | Potential Application |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Dihydrazides | Bis-hydrazide-hydrazone | Precursors for bis-1,3,4-oxadiazoles |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Adamantane-1-carbohydrazide | Hydrazide-hydrazone | Anticancer |

| 4-hydroxy-3-methoxy-benzaldehyde | Isonicotinic hydrazide | Isoniazid-based hydrazone | Antibacterial |

Investigation in Neuroinflammatory Diseases

Derivatives of this compound are subjects of investigation for their potential roles in neuroinflammatory and neurological diseases. While direct studies on this compound itself are limited in this specific context, research on structurally similar compounds provides insight into its potential applications. For example, 3-Ethoxy-4-methoxy-5-nitrobenzaldehyde, a close analog, is studied for its possible role in neuroinflammatory diseases.

Furthermore, derivatives of related compounds have been explored for treating neurological disorders such as Parkinson's disease. wikipedia.org For instance, 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) serves as a starting material for synthesizing inhibitors of catechol-O-methyltransferase (COMT), which are effective against Parkinson's disease. wikipedia.org The demethylation of 5-nitrovanillin leads to 3,4-dihydroxy-5-nitrobenzaldehyde, a precursor for the COMT inhibitor entacapone. wikipedia.org The investigation of such compounds is crucial as neuroinflammation is a key factor in the pathology of various central nervous system (CNS) disorders. researchgate.net

Antioxidant Properties

The chemical structure of this compound, featuring methoxy and nitro functional groups, suggests potential antioxidant activity. ontosight.ai Compounds with similar structures, particularly those containing hydroxyl and methoxy groups, have been shown to possess the ability to scavenge free radicals, which provides protective effects against oxidative stress. ontosight.ai Oxidative stress from free radicals is implicated in many inflammatory diseases. tjnpr.org

Interaction Studies with Biological Systems

The functional groups present in this compound and its derivatives facilitate interactions with various biological macromolecules, which is fundamental to their potential biological activities. ontosight.ai The aldehyde group can form Schiff bases with amines, while the nitro group can be reduced to form reactive intermediates.

The ability of a compound to interact with proteins and nucleic acids is a key determinant of its pharmacological effect. For this compound and its analogs, the capacity to form hydrogen bonds is a significant factor in these interactions, potentially leading to an alteration of the macromolecule's function. researchgate.net The presence of functional groups like hydroxy, methoxy, and nitro groups on a benzaldehyde core can facilitate interactions with enzymes, proteins, and other biomolecules. ontosight.ai These noncovalent interactions, including hydrogen bonding and polar interactions, play a vital role in determining the stability of protein and DNA structures and are crucial in drug design. researchgate.net The use of related compounds like 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde in laboratory settings for nucleic acid and protein research further underscores the relevance of this class of molecules in studying biological systems. vwr.com

Materials Science and Other Industrial Applications

Coordination Chemistry and Metal Complex Synthesis

3-Methoxy-5-nitrobenzaldehyde is a valuable precursor in coordination chemistry for the synthesis of Schiff base ligands and their subsequent metal complexes. These complexes have shown potential in various applications, including catalysis and the study of magnetic phenomena.

Schiff Base Ligands and Their Metal Complexes

Schiff bases are a class of organic compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. This compound readily reacts with various primary amines to form Schiff base ligands. These ligands, which possess nitrogen and sometimes other donor atoms like oxygen, can then coordinate with a wide range of metal ions to form stable metal complexes.

For instance, Schiff base ligands have been synthesized by condensing 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) with amines such as 2,4-dimethylaniline (B123086) or 3,4-difluoroaniline (B56902). researchgate.net These ligands have been used to prepare complexes with copper(II) and nickel(II). researchgate.netresearchgate.net The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. bioline.org.br The formation of these complexes is confirmed through various spectroscopic techniques, including IR, ¹H NMR, and mass spectrometry. researchgate.net

The reaction of this compound derivatives with different amines and subsequent complexation with metal salts like copper(II) and nickel(II) acetates leads to the formation of new series of metal complexes. bohrium.com The structural elucidation of these complexes confirms the coordination of the Schiff base ligand to the metal center through specific donor atoms, typically the imine nitrogen and a phenolic oxygen. bohrium.com

Table 1: Examples of Schiff Base Metal Complexes Derived from this compound Precursors

| Precursor Aldehyde | Amine | Metal Ion | Resulting Complex Type | Reference |

|---|---|---|---|---|

| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 2,4-dimethylaniline | Cu(II), Ni(II) | Schiff Base Metal Complex | researchgate.net |

| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 3,4-difluoroaniline | Cu(II), Ni(II) | Schiff Base Metal Complex | researchgate.net |

| 3-Methoxy-5-nitro salicylaldehyde | Substituted 1,2,4-triazole | Co(II), Ni(II) | Schiff Base Metal Complex | bohrium.com |

| 2-Hydroxy-5-nitrobenzaldehyde (B32719) | Isonicotinohydrazide | Cu(II), Ni(II), Co(II) | Schiff Base Metal Complex | bioline.org.br |

Catalytic Applications of Metal Complexes

Metal complexes derived from Schiff bases are of significant interest for their catalytic activities in various organic transformations. The catalytic potential of these complexes often stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrate molecules.

While the broader class of Schiff base metal complexes is widely studied for catalysis, specific research on complexes derived directly from this compound is an emerging area. researchgate.net However, related structures have shown promise. For example, manganese(III) salen-type Schiff base complexes, synthesized from a derivative of 3-methoxysalicylaldehyde, have demonstrated catalytic activity in the aerobic oxidation of various substrates, including styrene (B11656). nih.gov These reactions are significant as they can produce valuable industrial chemicals like styrene oxide and benzaldehyde (B42025). nih.gov The catalytic performance of metal complexes containing organotellurium ligands has also been explored for various coupling reactions. rsc.org

The general principle involves the metal complex acting as a homogeneous catalyst, facilitating reactions such as oxidation, reduction, and carbon-carbon bond formation. researchgate.netrsc.org The electronic properties of the Schiff base ligand, influenced by substituents like the nitro and methoxy (B1213986) groups from the parent aldehyde, can modulate the catalytic activity of the metal center.

Magnetic Properties of Metal Complexes

The field of molecular magnetism often utilizes metal complexes to create materials with specific magnetic behaviors. The choice of ligand is crucial in determining the magnetic properties of the resulting complex, as it influences the coordination geometry around the metal ion and the pathways for magnetic exchange interactions between metal centers.

A notable example involves the use of a nitronyl-nitroxide radical ligand derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde to synthesize 2p–3d metal complexes with manganese(II) and cobalt(II). mdpi.comresearchgate.netscilit.com These complexes consist of anionic mononuclear species where the metal ion is in an octahedral environment, coordinated to the Schiff base ligand and other ligands like hexafluoroacetylacetonate. mdpi.comresearchgate.netscilit.com

Cryomagnetic studies of these complexes have revealed relatively strong antiferromagnetic interactions between the metal(II) ion and the radical ligand. mdpi.comresearchgate.netscilit.com For instance, the manganese(II) complex exhibited a magnetic coupling constant (J) of -191 cm⁻¹, while the cobalt(II) complex had a J value of -166 cm⁻¹. mdpi.comresearchgate.netscilit.com The manganese complex also displayed zero-field splitting, a key property for the development of single-molecule magnets. mdpi.comresearchgate.net

Table 2: Magnetic Properties of Metal Complexes with Ligands from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde

| Metal Ion | Magnetic Interaction | Coupling Constant (J) | Reference |

|---|---|---|---|

| Mn(II) | Antiferromagnetic | -191 cm⁻¹ | mdpi.comresearchgate.netscilit.com |

| Co(II) | Antiferromagnetic | -166 cm⁻¹ | mdpi.comresearchgate.netscilit.com |

Potential in Functional Materials

The unique chemical structure of this compound, featuring both electron-donating (methoxy) and electron-withdrawing (nitro) groups, makes it an attractive component for the synthesis of functional organic materials. These materials can exhibit interesting optical and electronic properties.

Dyes and Polymers

Derivatives of this compound have found applications in the formulation of dyes. For example, 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) has been patented for use as a yellow hair dye, often in combination with other nitrobenzene (B124822) dyes to achieve a range of shades. wikipedia.org The nitro group in conjunction with the aromatic system acts as a chromophore, responsible for the color of the compound. Azo dyes have also been synthesized from derivatives, which are known for their distinctive coloration.

In the realm of polymer chemistry, aldehydes are crucial for various polymerization and modification reactions. While direct polymerization of this compound is not common, it can be used to synthesize monomers or cross-linking agents. For instance, Schiff bases derived from this aldehyde can be used to create coordination polymers. The aldehyde functionality can also be used to introduce specific properties into a polymer backbone through post-polymerization modification.

Sensors, Photoactive Materials, and Optoelectronic Devices

The electronic characteristics of this compound and its derivatives make them promising candidates for the development of sensors and photoactive materials. smolecule.com The presence of the nitro group, a strong electron-withdrawing group, can make the aromatic ring susceptible to nucleophilic attack or can influence the photophysical properties of the molecule.

Research has indicated the potential of 5-nitrovanillin in the development of sensors and photoactive materials for optoelectronic devices. smolecule.com The general principle behind chemical sensors often involves a change in an optical or electronic signal upon interaction with an analyte. The functional groups on the benzaldehyde derivative can be tailored to interact selectively with specific ions or molecules.